- Photochemical Reactions as Key Steps in Natural Product Synthesis, Angewandte Chemie, 2011, 50(5), 1000-1045

Cas no 93908-02-2 (Rebeccamycin)

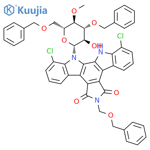

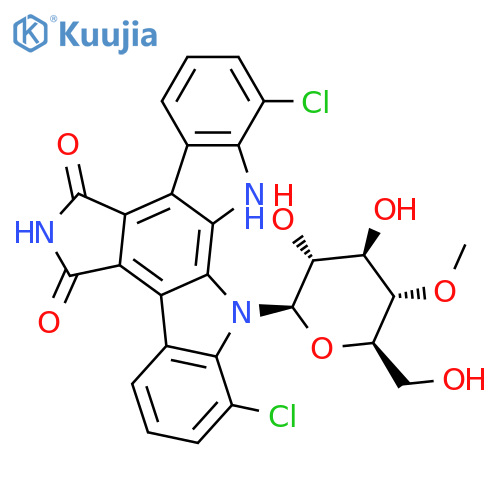

Rebeccamycin structure

Productnaam:Rebeccamycin

Rebeccamycin Chemische en fysische eigenschappen

Naam en identificatie

-

- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1,11-dichloro-12,13-dihydro-12-(4-O-methyl-b-D-glucopyranosyl)-

- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1,11-dichloro-12,13-dihydro-12-(4-O-meth...

- rebeccamycin

- AmbotzLS-1199

- (+)-Rebeccamycin

- NSC 359079

- 1,11-Dichloro-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (ACI)

- D

- ICX5609244

- CHEMBL27000

- SCHEMBL12961242

- 5,21-Dichloro-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

- Neuro_000196

- A20190

- UNII-Y96MQM21V9; CHEMBL370100; Y96MQM21V9

- 5H-Indolo[2,4-c]carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-

- NSC359079

- SMR001565446

- MLS002701854

- NCI60_003256

- NSC-359079

- 5H-Indolo[2,4-c]carbasole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-

- (Rebeccamycin)1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione

- CHEMBL370100

- Q7301989

- BRN 4732638

- 1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione

- HB4052

- DB14729

- SCHEMBL24695

- 93908-02-2

- C19701

- BDBM50162287

- AKOS030213234

- 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-

- CS-0016893

- HY-19825

- MFCD23105147

- 1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione(rebeccamycin)

- Y96MQM21V9

- DTXSID70239880

- CHEBI:135511

- QEHOIJJIZXRMAN-QZQSLCQPSA-N

- NS00011703

- UNII-Y96MQM21V9

- dichloro-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxy-tetrahydropyran-2-yl][?]dione

- Rebeccamycin, solid, >=98% (HPLC), from Saccharothrix aerocolonigenes

- 1,11-dichloro-12-(4-O-methyl-beta-D-glucopyranosyl)-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

- 1,11-dichloro-12-[3,4-dihydroxy-6-hydroxymethyl-5-methoxy-(2R,3R,4S,5R,6R)-tetrahydro-2H-2-pyranyl]-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione

- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbasole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-

- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-

- 5,21-dichloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

- DA-57371

- Rebeccamycin

-

- Inchi: 1S/C27H21Cl2N3O7/c1-38-24-13(8-33)39-27(23(35)22(24)34)32-20-10(5-3-7-12(20)29)15-17-16(25(36)31-26(17)37)14-9-4-2-6-11(28)18(9)30-19(14)21(15)32/h2-7,13,22-24,27,30,33-35H,8H2,1H3,(H,31,36,37)/t13-,22-,23-,24-,27-/m1/s1

- InChI-sleutel: QEHOIJJIZXRMAN-QZQSLCQPSA-N

- LACHT: O=C1NC(=O)C2C1=C1C3C=CC=C(C=3N([C@H]3[C@H](O)[C@@H](O)[C@H](OC)[C@@H](CO)O3)C1=C1NC3C(=CC=CC=3C1=2)Cl)Cl

Berekende eigenschappen

- Exacte massa: 569.07600

- Monoisotopische massa: 569.0756554g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 5

- Aantal waterstofbondacceptatoren: 10

- Zware atoomtelling: 39

- Aantal draaibare bindingen: 3

- Complexiteit: 1010

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 5

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 2.6

- Topologisch pooloppervlak: 146Ų

- Oppervlakte lading: 0

- Aantal tautomers: 21

Experimentele eigenschappen

- Kleur/vorm: Yellow solid

- Dichtheid: 1.87±0.1 g/cm3 (20 ºC 760 Torr),

- Oplosbaarheid: Insuluble (2.7E-5 g/L) (25 ºC),

- PSA: 150.37000

- LogboekP: -1.27480

- Oplosbaarheid: Not available

Rebeccamycin Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73860-2.5mg |

Rebeccamycin |

93908-02-2 | 98% | 2.5mg |

¥8556.00 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-202309A-1 mg |

Rebeccamycin, |

93908-02-2 | ≥95% | 1mg |

¥2,256.00 | 2023-07-11 | |

| A2B Chem LLC | AC94721-1mg |

Rebeccamycin |

93908-02-2 | ≥98% | 1mg |

$640.00 | 2024-04-19 | |

| 1PlusChem | 1P006C0X-2.5mg |

Rebeccamycin |

93908-02-2 | ≥99% | 2.5mg |

$793.00 | 2025-02-21 | |

| A2B Chem LLC | AC94721-2.5mg |

Rebeccamycin |

93908-02-2 | ≥99% | 2.5mg |

$714.00 | 2024-07-18 | |

| BioAustralis | BIA-R1075-0.50 mg |

Rebeccamycin |

93908-02-2 | >95% by HPLC | 0.50 mg |

$273.00 | 2023-07-10 | |

| TRC | R140000-.5mg |

Rebeccamycin |

93908-02-2 | 5mg |

$161.00 | 2023-05-17 | ||

| Hello Bio | HB4052-1mg |

Rebeccamycin |

93908-02-2 | >98% | 1mg |

£295 | 2023-05-25 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-202309-250µg |

Rebeccamycin, |

93908-02-2 | ≥95% | 250µg |

¥1128.00 | 2023-09-05 | |

| BioAustralis | BIA-R1075-2.50mg |

Rebeccamycin |

93908-02-2 | >95% by HPLC | 2.50mg |

$1035.00 | 2024-07-19 |

Rebeccamycin Productiemethode

Synthetic Routes 1

Reactievoorwaarden

Referentie

Synthetic Routes 2

Reactievoorwaarden

Referentie

- Synthesis of a rebeccamycin-related indolo[2,3-a]carbazole by palladium(0) catalyzed polyannulation, Tetrahedron Letters, 1995, 36(43), 7841-4

Synthetic Routes 3

Reactievoorwaarden

Referentie

- The chemistry of isoindole natural products, Beilstein Journal of Organic Chemistry, 2013, 9, 2048-2078

Synthetic Routes 4

Reactievoorwaarden

Referentie

- Chemical synthesis of 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (rebeccamycin) and its analogs, Huaxue Jinzhan, 2008, 20(11), 1699-1707

Synthetic Routes 5

Reactievoorwaarden

Referentie

- Metathesis Reactions for the Synthesis of Ring-Fused Carbazoles, Journal of Organic Chemistry, 2005, 70(25), 10474-10481

Synthetic Routes 6

Reactievoorwaarden

Referentie

- Combinatorial biosynthesis of antitumor indolocarbazole compounds, Proceedings of the National Academy of Sciences of the United States of America, 2005, 102(2), 461-466

Synthetic Routes 7

Reactievoorwaarden

Referentie

- Practical synthesis of the rebeccamycin aglycone and related analogs by oxidative cyclization of bisindolylmaleimides with a Wacker-type catalytic system, Tetrahedron Letters, 2001, 42(51), 8935-8937

Synthetic Routes 8

Reactievoorwaarden

Referentie

- Synthesis of Rebeccamycin and 11-Dechlororebeccamycin, Journal of Organic Chemistry, 1999, 64(7), 2465-2470

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium

1.2 Reagents: Ammonia

1.2 Reagents: Ammonia

Referentie

- Two synthetic approaches to rebeccamycin, Tetrahedron Letters, 1985, 26(34), 4015-18

Synthetic Routes 10

Reactievoorwaarden

Referentie

- Recent developments in the synthesis of indolocarbazoles, topoisomerase I inhibitors, Recent Research Developments in Synthetic Organic Chemistry, 1999, 2, 79-106

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol , Ethyl acetate

1.2 Reagents: Ammonia

1.2 Reagents: Ammonia

Referentie

- A stereoselective synthesis of indole-β-N-glycosides: an application to the synthesis of rebeccamycin, Journal of Organic Chemistry, 1993, 58(2), 343-9

Synthetic Routes 12

Reactievoorwaarden

Referentie

- Rebeccamycin analogs as anti-cancer agents, European Journal of Medicinal Chemistry, 2003, 38(2), 123-140

Rebeccamycin Raw materials

Rebeccamycin Preparation Products

Rebeccamycin Gerelateerde literatuur

-

Christopher T. Walsh,Sylvie Garneau-Tsodikova,Annaleise R. Howard-Jones Nat. Prod. Rep. 2006 23 517

-

Sherif I. Elshahawi,Khaled A. Shaaban,Madan K. Kharel,Jon S. Thorson Chem. Soc. Rev. 2015 44 7591

-

3. Synthesis and biological evaluation of novel oxophenylarcyriaflavins as potential anticancer agentsAurélie Bourderioux,Valérie Bénéteau,Jean-Yves Mérour,Brigitte Baldeyrou,Caroline Ballot,Amélie Lansiaux,Christian Bailly,Rémy Le Guével,Christiane Guillouzo,Sylvain Routier Org. Biomol. Chem. 2008 6 2108

-

César Sánchez,Carmen Méndez,José A. Salas Nat. Prod. Rep. 2006 23 1007

-

George E. Chambers,A. Emre Sayan,Richard C. D. Brown Nat. Prod. Rep. 2021 38 1794

93908-02-2 (Rebeccamycin) Gerelateerde producten

- 2137584-21-3(6-(1-Ethoxyethenyl)pyridin-2-amine)

- 2229232-42-0(4-(2-azidoethyl)-2,6-dimethylphenol)

- 1825467-06-8(2-Bromo-N-(2-cyano-4-phenylbutan-2-yl)furan-3-carboxamide)

- 1565553-62-9(2-(2-fluoro-6-methoxyphenyl)propanoic acid)

- 2694744-62-0(4-(difluoromethyl)-3-methoxyphenylmethanol)

- 857629-79-9((2E)-2-Cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide)

- 85628-53-1(4-(2-Amino-2-methylpropyl)-2,6-dimethylphenol)

- 2229537-71-5(tert-butyl 4-(3-bromoprop-1-en-2-yl)-3-methylpiperidine-1-carboxylate)

- 98632-91-8(benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate)

- 2138145-14-7(Sodium 2-chloro-5-propanoylbenzene-1-sulfinate)

Aanbevolen leveranciers

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Goudlid

CN Leverancier

Bulk

Enjia Trading Co., Ltd

Goudlid

CN Leverancier

Bulk